EACC

Übersicht

Beschreibung

EACC is a biochemical compound belonging to the class of thiourea derivativesThis compound is known for its ability to inhibit the growth of viruses and regulate inflammatory responses by affecting regulatory pathways involved in inflammation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The process may involve multiple steps, including nitration, amidation, and carbamation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

EACC undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) as a catalyst, and solvents like ethanol and methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the thiophene rings .

Wissenschaftliche Forschungsanwendungen

EACC has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. It affects the translocation of SNARE proteins such as Stx17 and SNAP29 on autophagosomes, thereby inhibiting autophagosome-lysosome fusion. This inhibition is reversible and does not affect lysosomal properties or endocytosis-mediated degradation of the epidermal growth factor receptor . Additionally, the compound’s ability to regulate inflammatory pathways contributes to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

EACC can be compared with other thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

These compounds share the thiophene ring system but differ in their specific functional groups and applications. This compound is unique in its ability to inhibit autophagic flux and regulate inflammatory responses, making it a valuable tool for scientific research and potential therapeutic applications .

Biologische Aktivität

EACC, or Ehrlich Ascites Carcinoma, is a widely studied model in cancer research, particularly for evaluating the efficacy of various therapeutic agents against tumor growth and metastasis. This article delves into the biological activity of this compound, focusing on its interactions with different compounds, particularly those derived from natural sources, and their potential anticancer properties.

Overview of this compound

This compound is a murine ascitic tumor model that has been extensively used to study cancer biology and treatment responses. It is characterized by the proliferation of malignant cells in the peritoneal cavity of mice, leading to significant ascitic fluid accumulation. The study of this compound allows researchers to evaluate the effects of various compounds on tumor growth, cell viability, and apoptosis.

Aloe Vera Active Principles

A study investigated the antitumor effects of active principles extracted from Aloe vera, including aloesin, aloe-emodin, and barbaloin. The results indicated:

- Inhibition of this compound Growth : The active principles significantly inhibited this compound cell proliferation compared to control groups.

- Cytotoxicity : In vitro assays showed that aloe-emodin exhibited notable cytotoxic effects against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells, with IC50 values indicating effective concentrations for cell death .

- Antioxidant Enzyme Modulation : Treatment with these principles resulted in elevated activities of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione S-transferase (GST), and total glutathione peroxidase (tGPx) in this compound tumors .

Willow Extracts

Research on willow leaf extracts revealed significant antitumor activity against this compound:

- Cell Viability Reduction : The extracts caused approximately 80% cell death in this compound cells after treatment.

- In Vivo Effects : Mice injected with this compound and treated with willow extracts exhibited delayed tumor growth and prolonged survival compared to untreated controls .

- Mechanism of Action : DNA fragmentation analysis suggested that the extracts induced apoptosis in cancer cells, a critical pathway for effective cancer treatment .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies involving this compound and different compounds:

| Compound | Effect on this compound Growth | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Aloe-emodin | Significant inhibition | 8.94 | Induces apoptosis |

| Barbaloin | Moderate inhibition | N/A | Antioxidant enzyme modulation |

| Willow Extract | 80% cell death | N/A | Induces apoptosis |

Case Studies and Research Findings

- Aloe Vera Study :

- Willow Extract Research :

Eigenschaften

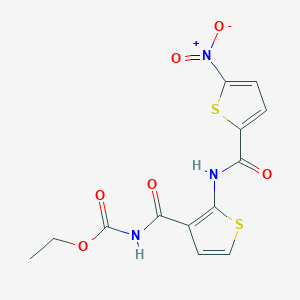

IUPAC Name |

ethyl N-[2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O6S2/c1-2-22-13(19)15-10(17)7-5-6-23-12(7)14-11(18)8-3-4-9(24-8)16(20)21/h3-6H,2H2,1H3,(H,14,18)(H,15,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLJZDYAPAUORR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.